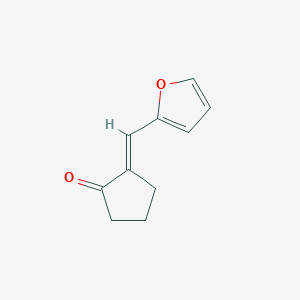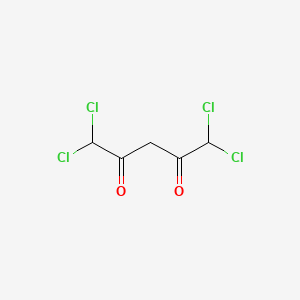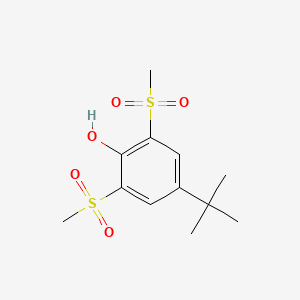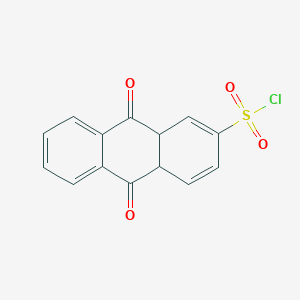
2-(2-Furylmethylene)cyclopentanone
Overview
Description
2-(2-Furylmethylene)cyclopentanone is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Furylmethylene)cyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Furylmethylene)cyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Degradation and Stabilization : 2,5 bis(2-furylmethylene) cyclopentanone (F 2 C) shows effectiveness as an inhibitor of thermal oxidation in polypropylene, acting as a captodative agent towards free radicals. This compound also acts as a weak photo-sensitizer under UV irradiation, due to its carbonyl group, altering its structure to lose photo-sensitizing effect while retaining some antioxidant properties (Rychlý et al., 2014).
Organic Chemistry : The Flow Photo-Nazarov Reactions of 2-Furyl Vinyl Ketones, including derivatives of 2-(2-Furylmethylene)cyclopentanone, enable the cyclization of traditionally unreactive heteroaromatic enones, forming furan-fused cyclopentanones. This method is significant for creating core structures in biologically active natural products (Ashley et al., 2018).
Fuel Production : In the synthesis of diesel or jet fuel intermediates, 2,5-bis (2-furylmethylidene) cyclopentan-1-one (F2C) and 2-(2-furylmethylene)cyclopentanone are key intermediates obtained through aqueous aldol-condensation with cyclopentanone. This process highlights their utility in developing renewable energy sources (Hronec et al., 2014).
Synthesis of Renewable High-Density Fuel : Cyclopentanone derivatives, including 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane, are produced from hemicellulose, with cyclopentanone being a key intermediary. This process is important for creating sustainable high-density fuels (Wang et al., 2017).
properties
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6-7H,1,3,5H2/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWBXZYCANWCGJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CO2)/C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(furan-2-ylmethylidene)cyclopentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Bis(propylsulfanyl)-7-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),8(12),9-trien-6-one](/img/structure/B8034923.png)
![3-(3-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8034927.png)
![2-[2-Hydroxy-3-[3-(trifluoromethyl)anilino]propyl]isoindole-1,3-dione](/img/structure/B8034948.png)
![7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride](/img/structure/B8034952.png)


![2-[4-(Benzyloxy)phenyl]-1-cyclohexyl-1h-benzimidazole-5-carboxylic acid](/img/structure/B8034966.png)
![tert-butyl N-[2-(4-phenoxyanilino)ethyl]carbamate](/img/structure/B8034967.png)
![3-Chlorobenzo[f]quinoline-2-carboxylic acid](/img/structure/B8034975.png)
![3-oxo-4H-benzo[f]quinoline-2-carboxylic acid](/img/structure/B8034986.png)
![N-[2-(2-chloroacetyl)-6-fluorophenyl]acetamide](/img/structure/B8034993.png)


![N-[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide;hydrochloride](/img/structure/B8035015.png)